4-(3-methylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
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Description
4-(3-methylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C16H19N3O2 and its molecular weight is 285.347. The purity is usually 95%.
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Scientific Research Applications
Stereochemistry and Pharmacological Profile Improvement
Stereochemistry plays a crucial role in the pharmacological profiles of pyrrolidine derivatives, as exemplified by phenylpiracetam and its methyl derivative. Research indicates that the configuration of stereocenters significantly impacts the biological properties of these molecules, emphasizing the necessity for enantiomerically pure compounds in drug development. This highlights the importance of stereochemistry in enhancing pharmacological efficacy and justifies the purification of drug substances from less active enantiomers (Veinberg et al., 2015).
Antitubercular Activity
Investigations into the antitubercular activity of 2-isonicotinoylhydrazinecarboxamide derivatives reveal significant in vitro efficacy against various strains of Mycobacterium tuberculosis. This suggests the potential for designing new leads for anti-TB compounds based on modifications of the isoniazid structure. Such studies contribute to the rational design of novel anti-tuberculosis drugs with improved efficacy and reduced resistance profiles (Asif, 2014).
Synthesis of Novel CNS Acting Drugs
The exploration of heterocycles with nitrogen, sulfur, and oxygen atoms for the synthesis of compounds with potential Central Nervous System (CNS) activity underscores the versatile utility of these chemical groups in developing new therapeutics for CNS disorders. This research identifies functional chemical groups that may serve as lead molecules for synthesizing novel CNS-acting drugs, offering insights into the molecular basis for therapeutic interventions against various neurological conditions (Saganuwan, 2017).
Hybrid Catalysts in Medicinal Chemistry
The use of hybrid catalysts for the synthesis of biologically active compounds, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, illustrates the importance of catalysts in medicinal chemistry. This review discusses the application of various catalysts, including organocatalysts, metal catalysts, and green solvents, in synthesizing lead molecules for pharmaceutical industries. It highlights the critical role of catalysis in the efficient development of new drugs and medicinal compounds (Parmar et al., 2023).
Properties
IUPAC Name |
4-(3-methylbutanoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11(2)6-15(20)13-7-14(18-10-13)16(21)19-9-12-4-3-5-17-8-12/h3-5,7-8,10-11,18H,6,9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPXCCLKQGEKEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CNC(=C1)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330711 |
Source
|
Record name | 4-(3-methylbutanoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820095 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
439111-98-5 |
Source
|
Record name | 4-(3-methylbutanoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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